(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid
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Overview
Description
(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a hydroxyl group on the third carbon, and a carboxylic acid group. This compound is often used in peptide synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is to start with L-serine, which undergoes a series of reactions to introduce the Boc group and hydroxyl group. The reaction conditions often involve the use of tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amino group. The hydroxyl group is introduced through selective oxidation or reduction reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for continuous synthesis, which is more efficient and sustainable compared to batch processes . The use of microreactors enables precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of the free amino acid.
Scientific Research Applications
(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional groups. The hydroxyl and carboxylic acid groups participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-amino-3-hydroxypentanoic acid: Lacks the Boc protecting group, making it more reactive.
(4R)-4-{[(benzyloxy)carbonyl]amino}-3-hydroxypentanoic acid: Contains a different protecting group, which affects its reactivity and stability.
(4R)-4-{[(methoxy)carbonyl]amino}-3-hydroxypentanoic acid: Another variant with a different protecting group.
Uniqueness
The presence of the tert-butoxycarbonyl group in (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid provides unique stability and reactivity characteristics. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.
Properties
IUPAC Name |
(4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(7(12)5-8(13)14)11-9(15)16-10(2,3)4/h6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-,7?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODRCJFHZBNAHN-ULUSZKPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(CC(=O)O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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